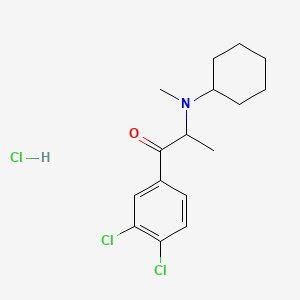
3,4-dichloro-N-cyclohexyl Methcathinone (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-cyclohexyl Methcathinone (hydrochloride) is a synthetic cathinone, a class of compounds known for their stimulant properties. This compound is categorized as an analytical reference standard and is primarily used in research and forensic applications . It is not intended for human or veterinary use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-cyclohexyl Methcathinone (hydrochloride) typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,4-dichlorophenylacetone with cyclohexylamine to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the desired methcathinone structure.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper reaction conditions, and maintaining high purity standards.
Análisis De Reacciones Químicas
Types of Reactions
3,4-dichloro-N-cyclohexyl Methcathinone (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3,4-dichlorophenylacetic acid.
Reduction: Formation of 3,4-dichloro-N-cyclohexylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4-dichloro-N-cyclohexyl Methcathinone (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of cathinones.
Biology: Studied for its effects on biological systems, particularly its stimulant properties.
Medicine: Investigated for potential therapeutic applications, although not approved for medical use.
Industry: Utilized in forensic toxicology to detect the presence of synthetic cathinones in biological samples.
Mecanismo De Acción
The mechanism of action of 3,4-dichloro-N-cyclohexyl Methcathinone (hydrochloride) involves its interaction with monoamine transporters in the brain. It primarily acts as a reuptake inhibitor for neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the reuptake of these neurotransmitters, the compound increases their extracellular concentrations, leading to enhanced stimulation and euphoria .
Comparación Con Compuestos Similares
Similar Compounds
3,4-dichloromethcathinone (hydrochloride): Another synthetic cathinone with similar stimulant properties.
4-fluoro-α-pyrrolidinopentiophenone (hydrochloride): A synthetic cathinone known for its potent stimulant effects.
4-methoxy-α-pyrrolidinopentiophenone (hydrochloride): Another synthetic cathinone with unique structural features.
Uniqueness
3,4-dichloro-N-cyclohexyl Methcathinone (hydrochloride) is unique due to its specific chemical structure, which includes a cyclohexyl group and two chlorine atoms on the phenyl ring. This structure contributes to its distinct pharmacological profile and differentiates it from other synthetic cathinones.
Propiedades
Número CAS |
2741594-31-8 |
|---|---|
Fórmula molecular |
C16H22Cl3NO |
Peso molecular |
350.7 g/mol |
Nombre IUPAC |
2-[cyclohexyl(methyl)amino]-1-(3,4-dichlorophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C16H21Cl2NO.ClH/c1-11(19(2)13-6-4-3-5-7-13)16(20)12-8-9-14(17)15(18)10-12;/h8-11,13H,3-7H2,1-2H3;1H |
Clave InChI |
LVFUPHIJRRUNEU-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)N(C)C2CCCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


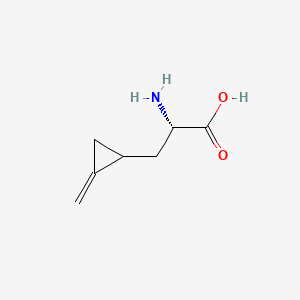
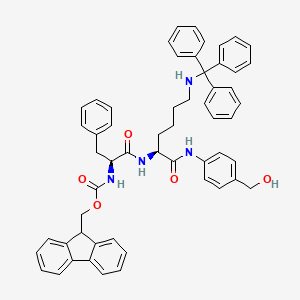
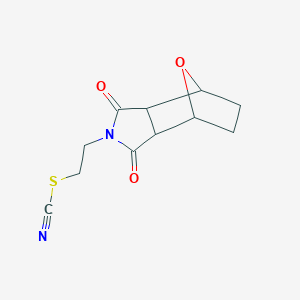
![Bicyclo[7.2.2]tridec-9-ene](/img/structure/B14076040.png)
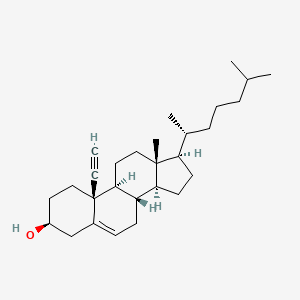

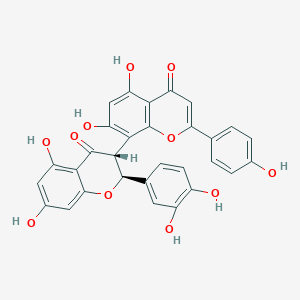
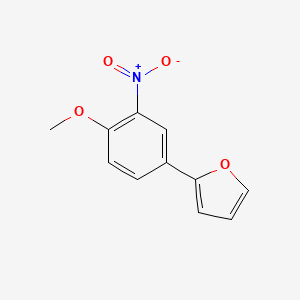
![(4-Sulfanylidene-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridin-1-yl)acetic acid](/img/structure/B14076071.png)

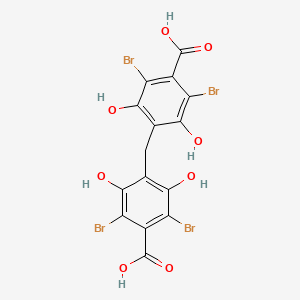
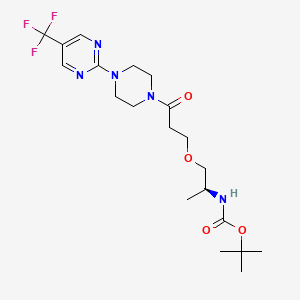
![Benzene, [[(methylthio)phenylmethyl]sulfonyl]-](/img/structure/B14076092.png)

